2-(2-fluorophenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine
Description
2-(2-Fluorophenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine is a synthetic phenethylamine derivative characterized by a fluorinated phenyl ring and a methoxynaphthalene-substituted benzyl group. Its structure comprises a central ethanamine backbone, with a 2-fluorophenyl group attached to the carbon chain and a 4-methoxynaphthalen-1-ylmethyl substituent on the nitrogen atom. This compound is structurally distinct from classical hallucinogens like the NBOMe series due to its naphthalene moiety, which may influence receptor binding kinetics and metabolic stability .
Properties
IUPAC Name |
2-(2-fluorophenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO/c1-23-20-11-10-16(17-7-3-4-8-18(17)20)14-22-13-12-15-6-2-5-9-19(15)21/h2-11,22H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXPBUWZEBDUGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CNCCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and 4-methoxynaphthalene.
Formation of Intermediate: The 2-fluorobenzaldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired ethanamine derivative.
Final Product: The final step involves the coupling of the ethanamine derivative with 4-methoxynaphthalene under suitable conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
2-(2-fluorophenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
The compound shares structural motifs with several classes of psychoactive and bioactive molecules:
NBOMe and NBF Derivatives: 25C-NBF HCl (4-chloro-N-[(2-fluorophenyl)methyl]-2,5-dimethoxy-benzeneethanamine, HCl): Features a 2-fluorobenzyl group and halogenated phenyl ring but lacks the naphthalene system. It is a potent serotonin 5-HT2A receptor agonist with hallucinogenic properties . 25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine): Contains a methoxybenzyl group and iodine-substituted phenyl ring. Its metabolism is mediated by CYP3A4, leading to active metabolites .
G-Quadruplex DNA/RNA Binders :
- 2-(2-Fluorophenyl)-N-[(5-methyl-2-thienyl)methyl]ethanamine : Shares the 2-fluorophenyl-ethanamine core but replaces the naphthalene with a thiophene group. This compound stabilizes DNA/RNA structures via hydrogen bonding .
Antitubercular Agents: N-((7-chloro-1-(2-fluorophenyl)pyrrolo[1,2-a]quinoxalin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)ethanamine: Combines a fluorophenyl group with a quinoxaline scaffold. It inhibits Mycobacterium tuberculosis by targeting InhA and exhibits high oral bioavailability .
Key Structural Differences and Implications
Pharmacological and Toxicological Notes
- Receptor Specificity : The naphthalene group in the target compound may enhance lipophilicity and receptor binding duration compared to smaller aryl groups in NBOMe derivatives .
- Synthetic Accessibility : The methoxynaphthalene moiety introduces synthetic complexity compared to simpler methoxybenzyl groups in NBOMe derivatives, impacting scalability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
